molecular formula C7H15Br B12321143 3-(Bromomethyl)-2-methylpentane CAS No. 32444-35-2

3-(Bromomethyl)-2-methylpentane

Katalognummer: B12321143
CAS-Nummer: 32444-35-2
Molekulargewicht: 179.10 g/mol
InChI-Schlüssel: KHNFYUURJZUZIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Bromomethyl)-2-methylpentane is an organic compound belonging to the class of alkyl halides It is characterized by a bromomethyl group attached to the second carbon of a methylpentane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2-methylpentane typically involves the bromination of 2-methylpentane. This can be achieved through a free radical halogenation process, where 2-methylpentane is treated with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the 2-methylpentane, leading to the formation of the desired bromomethyl product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Bromomethyl)-2-methylpentane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Alcohols, nitriles, amines.

    Elimination Reactions: Alkenes.

    Oxidation: Alcohols, carboxylic acids.

    Reduction: Hydrocarbons.

Wissenschaftliche Forschungsanwendungen

3-(Bromomethyl)-2-methylpentane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of biological pathways and mechanisms.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring a bromomethyl group for biological activity.

    Industry: this compound is used in the production of specialty chemicals, including agrochemicals and polymers.

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-2-methylpentane primarily involves its reactivity as an alkylating agent. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites in molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

  • 2-Bromomethyl-1,3-dioxolane
  • 3-Bromo-3-buten-1-ol
  • 3-(Bromoacetyl)coumarins

Comparison: 3-(Bromomethyl)-2-methylpentane is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and the types of reactions it can undergo. For example, 2-Bromomethyl-1,3-dioxolane is more commonly used in polymer chemistry, while 3-Bromo-3-buten-1-ol is utilized in the synthesis of bioactive molecules. This compound, on the other hand, is versatile and can be used in a wide range of applications, from organic synthesis to industrial production.

Eigenschaften

CAS-Nummer

32444-35-2

Molekularformel

C7H15Br

Molekulargewicht

179.10 g/mol

IUPAC-Name

3-(bromomethyl)-2-methylpentane

InChI

InChI=1S/C7H15Br/c1-4-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3

InChI-Schlüssel

KHNFYUURJZUZIA-UHFFFAOYSA-N

Kanonische SMILES

CCC(CBr)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.